molecular formula C13H20O B8393963 2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

2,7,9-Trimethylspiro[4,5]dec-7-en-1-one

Cat. No. B8393963
M. Wt: 192.30 g/mol
InChI Key: FTJUGKSLVZQZLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07256170B2

Procedure details

A mixture of 2,6,8 and 2,7,9-trimethylspiro[4,5]dec-7-en-1-one was reduced with LiAlH4 according to the general procedure (example 2, procedure 3) to give the title product in 87% yield as a mixture of isomers. The crude product was purified by bulb-to-bulb distillation (B.p.=82° C./0.02 mbar).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[CH2:7]2)[C:3]1=[O:14].[H-].[H-].[H-].[H-].[Li+].[Al+3]>>[CH3:1][CH:2]1[CH2:6][CH2:5][C:4]2([CH2:11][CH:10]([CH3:12])[CH:9]=[C:8]([CH3:13])[CH2:7]2)[CH:3]1[OH:14] |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(C2(CC1)CC(=CC(C2)C)C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1C(C2(CC1)CC(=CC(C2)C)C)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.